molecular formula C19H25ClFN3O4S B11331745 1-({1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

1-({1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B11331745
M. Wt: 445.9 g/mol
InChI Key: POHKXWPXASHFEM-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure It contains a piperidine ring substituted with a carbonyl group and a methanesulfonyl group attached to a chlorofluorophenyl moiety

Preparation Methods

The synthesis of 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorophenylmethanesulfonyl chloride.

    Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the prepared sulfonyl chloride under controlled conditions to form the target compound.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C19H25ClFN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H25ClFN3O4S/c20-16-2-1-3-17(21)15(16)12-29(27,28)24-10-6-14(7-11-24)19(26)23-8-4-13(5-9-23)18(22)25/h1-3,13-14H,4-12H2,(H2,22,25)

InChI Key

POHKXWPXASHFEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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